(R)-1,2,3,4-Tetrahydronaphthalen-2-amine (R)-1,2,3,4-Tetrahydronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 21966-60-9
VCID: VC21183919
InChI: InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1
SMILES: C1CC2=CC=CC=C2CC1N
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine

CAS No.: 21966-60-9

Cat. No.: VC21183919

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine - 21966-60-9

Specification

CAS No. 21966-60-9
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name (2R)-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1
Standard InChI Key LCGFVWKNXLRFIF-SNVBAGLBSA-N
Isomeric SMILES C1CC2=CC=CC=C2C[C@@H]1N
SMILES C1CC2=CC=CC=C2CC1N
Canonical SMILES C1CC2=CC=CC=C2CC1N

Introduction

Chemical Identity and Structural Properties

Basic Identification

Physical and Chemical Properties

Physical Characteristics

While specific physical data for the pure (R)-enantiomer is somewhat limited in the search results, we can infer certain properties from the racemic mixture. The compound exists as a solid at room temperature. Related tetrahydronaphthalene derivatives have been documented to have a boiling point of approximately 250°C . The optical rotation, a key property for chiral compounds, would be expected to be measurable using a polarimeter, as is standard practice for determining the enantiomeric purity of chiral amines .

Preparation of Solutions for Research Applications

Stock Solution Preparation

The preparation of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine stock solutions requires precise calculations based on the molecular weight of 147.22 g/mol. The following table provides guidance for preparing solutions of different concentrations:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM6.7926 mL33.9628 mL67.9256 mL
5 mM1.3585 mL6.7926 mL13.5851 mL
10 mM0.6793 mL3.3963 mL6.7926 mL

This standardized approach to solution preparation ensures consistency in research applications, allowing for reproducible results across different experimental setups . Researchers should select appropriate solvents based on the specific requirements of their experiments and the solubility characteristics of the compound.

Synthetic Approaches

Stereochemical Considerations in Synthesis

Establishing the correct stereochemistry is a critical aspect of synthesizing (R)-1,2,3,4-Tetrahydronaphthalen-2-amine. This typically requires either stereoselective synthetic methods or resolution techniques to separate enantiomers. In related syntheses, researchers have utilized chiral auxiliaries such as (R)-tert-butylsulfinamide to control stereoselectivity . These approaches generally aim to achieve high stereochemical purity, often exceeding 99% enantiomeric excess, which is essential for applications where stereochemical purity directly impacts function or activity.

Related Compounds and Structural Analogs

Structural Relatives

The (R)-1,2,3,4-Tetrahydronaphthalen-2-amine belongs to a broader family of tetrahydronaphthalene derivatives. A closely related compound is the racemic 1,2,3,4-tetrahydro-2-naphthylamine, which includes both R and S enantiomers . Another structural analog is (1S)-1,2,3,4-tetrahydronaphthalen-1-amine, which differs in the position of the amino group (at position 1 rather than position 2) and has the S configuration at its stereocenter . Additionally, more complex derivatives such as (2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine have been synthesized for specific research purposes .

Comparative Properties

Research Applications

Structure-Activity Relationships

The specific stereochemistry of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine likely plays an important role in its interaction with biological targets. In structure-activity relationship studies of related compounds, the stereochemical configuration has been shown to significantly impact binding affinity and selectivity for specific receptors . The R configuration at the 2-position would be expected to confer specific three-dimensional interactions with potential biological targets, distinguishing its activity profile from that of the S-enantiomer.

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